5-Bromo-2-chloro-4-ethylthiazole
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Overview
Description
5-Bromo-2-chloro-4-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is notable for its unique combination of bromine, chlorine, and ethyl substituents on the thiazole ring, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-ethylthiazole typically involves the bromination and chlorination of a thiazole precursor. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of dimethyl terephthalate as a starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Industrial Production Methods
Industrial production of this compound often scales up these synthetic routes to achieve higher yields and cost efficiency. The process typically involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, spongy nickel, and various organoboron reagents for coupling reactions . Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-2-chloro-4-ethylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-ethylthiazole involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The specific pathways and targets depend on the functional groups attached to the thiazole ring and the overall molecular structure.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiazole: A simpler thiazole derivative with only a bromine substituent.
2-Chlorothiazole: Contains a chlorine substituent on the thiazole ring.
4-Ethylthiazole: Features an ethyl group on the thiazole ring.
Uniqueness
5-Bromo-2-chloro-4-ethylthiazole is unique due to the presence of both bromine and chlorine substituents along with an ethyl group on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-ethyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClNS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSYJZHLYPHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716659 |
Source
|
Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-22-3 |
Source
|
Record name | Thiazole, 5-bromo-2-chloro-4-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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